N-(4-(pyrrolidin-1-yl)phenethyl)-4-(trifluoromethyl)benzamide
Description
Properties
IUPAC Name |
N-[2-(4-pyrrolidin-1-ylphenyl)ethyl]-4-(trifluoromethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21F3N2O/c21-20(22,23)17-7-5-16(6-8-17)19(26)24-12-11-15-3-9-18(10-4-15)25-13-1-2-14-25/h3-10H,1-2,11-14H2,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYPIPRLJVKOQST-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CC=C(C=C2)CCNC(=O)C3=CC=C(C=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21F3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(pyrrolidin-1-yl)phenethyl)-4-(trifluoromethyl)benzamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the pyrrolidine ring: This can be achieved through cyclization reactions involving appropriate precursors.
Attachment of the phenethyl group: This step may involve nucleophilic substitution or other coupling reactions.
Introduction of the trifluoromethyl group: This can be done using trifluoromethylation reagents under specific conditions.
Formation of the benzamide moiety: This usually involves amide bond formation between an amine and a carboxylic acid derivative.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the phenethyl group or the pyrrolidine ring.
Reduction: Reduction reactions could target the benzamide moiety or other functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions may occur, especially at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a catalyst.
Substitution: Reagents like halogens for electrophilic substitution or nucleophiles for nucleophilic substitution.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce amines or alcohols.
Scientific Research Applications
N-(4-(pyrrolidin-1-yl)phenethyl)-4-(trifluoromethyl)benzamide may have various applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential interactions with biological targets.
Medicine: Explored for therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a reagent in chemical processes.
Mechanism of Action
The mechanism of action of N-(4-(pyrrolidin-1-yl)phenethyl)-4-(trifluoromethyl)benzamide would depend on its specific biological target. It may interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, influencing its pharmacokinetic properties.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis highlight key structural and functional differences between N-(4-(pyrrolidin-1-yl)phenethyl)-4-(trifluoromethyl)benzamide and its analogs.
Table 1: Structural and Functional Comparison
Substituent Modifications and Pharmacological Implications
a) Pyrrolidine vs. Piperazine
- Target Compound : The pyrrolidine moiety provides moderate basicity (pKa ~11) and compact hydrophobicity, which may enhance blood-brain barrier (BBB) penetration for CNS targets .
- Piperazine Analog : Replacing pyrrolidine with 4-methylpiperazine introduces an additional nitrogen, increasing polarity and hydrogen-bonding capacity. This modification is common in kinase inhibitors (e.g., GSK-3β), where basic amines interact with ATP-binding pockets.
b) Trifluoromethyl (-CF₃) Group
- The -CF₃ group is conserved in multiple analogs (e.g., ) due to its electron-withdrawing properties, which stabilize aromatic rings and resist oxidative metabolism. In the herbicide compound , -CF₃ enhances binding to plant acetolactate synthase.
c) Heterocyclic Additions
- Imidazole Derivatives : Substituting the pyrrolidine side chain with imidazole (as in N-(3-chloro-4-fluorophenyl)-4-(1H-imidazol-1-yl)benzamide) shifts activity toward antimicrobial and anticancer targets. Imidazole’s aromaticity and metal-coordinating ability are critical for DNA intercalation or cytochrome P450 inhibition.
- Tetrazole in Herbicide : The tetrazole ring (acidic, pKa ~4.9) improves solubility in agricultural formulations, while methylsulfanyl (-SMe) enhances soil adhesion.
Biological Activity
N-(4-(pyrrolidin-1-yl)phenethyl)-4-(trifluoromethyl)benzamide, a synthetic organic compound, has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound features a unique structural composition that includes a pyrrolidine ring, a phenethyl group, and a trifluoromethyl-substituted benzamide moiety. These structural elements contribute to its lipophilicity and metabolic stability, influencing its interactions with various molecular targets.
Structural Characteristics
The structural features of N-(4-(pyrrolidin-1-yl)phenethyl)-4-(trifluoromethyl)benzamide can be summarized as follows:
| Feature | Description |
|---|---|
| Pyrrolidine Ring | A five-membered nitrogen-containing ring that enhances binding affinity to biological targets. |
| Phenethyl Group | Provides hydrophobic interactions that may improve receptor affinity. |
| Trifluoromethyl Group | Increases lipophilicity and metabolic stability, potentially enhancing pharmacokinetic properties. |
Research indicates that N-(4-(pyrrolidin-1-yl)phenethyl)-4-(trifluoromethyl)benzamide acts primarily as a selective inhibitor of excitatory amino acid transporters (EAATs). This inhibition can modulate neurotransmitter levels in the brain, which is particularly relevant for conditions such as epilepsy and other neurological disorders. The compound's ability to interact with specific molecular targets suggests it may also have therapeutic implications for various psychiatric diseases .
Biological Activity and Therapeutic Potential
The compound's biological activity has been explored in several studies, highlighting its potential as a therapeutic agent:
- Neuroprotective Effects : N-(4-(pyrrolidin-1-yl)phenethyl)-4-(trifluoromethyl)benzamide has been shown to prevent neurotoxicity induced by kainic acid in organotypic hippocampal slices. This effect is mediated through the modulation of signaling pathways involving AKT and PKA, which are critical for cell survival and neuroprotection .
- Inhibition of Neurotransmitter Transporters : The compound selectively inhibits excitatory amino acid transporters, leading to increased levels of glutamate in synaptic clefts. This modulation can have significant effects on synaptic plasticity and neuronal excitability.
Case Studies
Several case studies have illustrated the compound's effectiveness in various experimental models:
- Kainic Acid Model : In studies using rat organotypic hippocampal slices, the administration of N-(4-(pyrrolidin-1-yl)phenethyl)-4-(trifluoromethyl)benzamide demonstrated significant neuroprotective effects against kainic acid-induced cell death. The compound was able to maintain AKT and PKA activation levels, crucial for neuronal survival .
- Receptor Interaction Studies : Further investigations into the binding affinity of this compound revealed that its trifluoromethyl group plays a pivotal role in enhancing interactions with excitatory amino acid transporters. This characteristic positions it as a promising candidate for treating disorders characterized by glutamate dysregulation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
